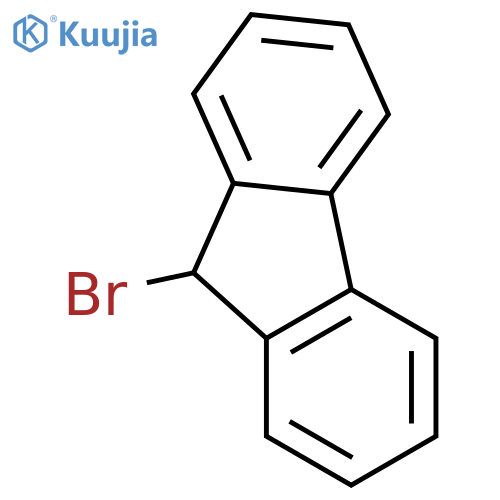

Cas no 1940-57-4 (9-Bromofluorene)

9-Bromofluorene 化学的及び物理的性質

名前と識別子

-

- 9-Bromo-9H-fluorene

- 9-Bromofluorene

- 9-Brom-fluoren

- 9-Fluorenyl Bromide

- 9H-fluoren-9-yl bromide

- 9H-Fluorene,9-bromo

- EINECS 217-722-9

- FLUORENE,9-BROMO

- 9-bromo-fluoren

- Fluorene, 9-bromo-

- AKOS BBS-00004423

- 9-Bromofluorene97%

- 9-Bromofluorene, 98+%

- 9-BroMofluorene, 98+% 10GR

- 9H-Fluorene, 9-bromo-

- AHCDKANCCBEQJJ-UHFFFAOYSA-N

- monobromofluorene

- NSC12349

- 9-brom-9H-fluoren

- 9-bromanyl-9H-fluorene

- 9-Bromo-9H-fluorene #

- WLN: L B656 HHJ HE

- 9-Bromofluorene, 98%

- AKOS000120739

- BRN 2047220

- CS-W010256

- 4-05-00-02148 (Beilstein Handbook Reference)

- AC-4877

- A813694

- Z497X72T8Q

- NSC 12349

- N11922

- NS00026324

- B1046

- MFCD00001133

- NSC-12349

- Z104484986

- SY048269

- SCHEMBL708297

- UNII-Z497X72T8Q

- 1940-57-4

- Q-101165

- VS-08525

- InChI=1/C13H9Br/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13

- EN300-20934

- SB66355

- FT-0621631

- BR1273

- DTXSID40173020

- BBL027325

- DTXCID3095511

- STL377911

- DB-044845

-

- MDL: MFCD00001133

- インチ: 1S/C13H9Br/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H

- InChIKey: AHCDKANCCBEQJJ-UHFFFAOYSA-N

- ほほえんだ: BrC1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 2047220

計算された属性

- せいみつぶんしりょう: 243.98900

- どういたいしつりょう: 243.988763

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: けっしょう

- 密度みつど: 1.4187 (rough estimate)

- ゆうかいてん: 102.0 to 105.0 deg-C

- ふってん: 288.79°C (rough estimate)

- フラッシュポイント: 129.6 °C

- 屈折率: 1.6290 (estimate)

- すいようせい: Insoluble in water.

- PSA: 0.00000

- LogP: 4.15130

- ようかいせい: 未確定

- かんど: Air Sensitive

9-Bromofluorene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 1759 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

- RTECS番号:LL5890000

-

危険物標識:

- セキュリティ用語:8

- 危険レベル:8

- リスク用語:R34; R43

- 包装カテゴリ:III

- 包装グループ:II

- 包装等級:III

- 危険レベル:8

- ちょぞうじょうけん:倉庫の換気と低温乾燥

9-Bromofluorene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

9-Bromofluorene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015927-5g |

9-Bromofluorene |

1940-57-4 | 98% | 5g |

¥280 | 2024-05-25 | |

| Fluorochem | BR1273-25g |

9-BROMOFLUORENE |

1940-57-4 | 95% | 25g |

£71.00 | 2022-02-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10428-250g |

9-Bromofluorene, 97+% |

1940-57-4 | 97+% | 250g |

¥7224.00 | 2023-02-28 | |

| eNovation Chemicals LLC | D388687-5g |

9-Bromofluorene |

1940-57-4 | 97% | 5g |

$155 | 2024-05-24 | |

| abcr | AB128801-5g |

9-Bromofluorene, 98%; . |

1940-57-4 | 98% | 5g |

€68.20 | 2025-02-13 | |

| TRC | B683745-10000mg |

9-Bromofluorene |

1940-57-4 | 10g |

$ 75.00 | 2023-04-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B121493-50g |

9-Bromofluorene |

1940-57-4 | 98% | 50g |

¥1359.90 | 2023-09-04 | |

| Ambeed | A853289-5g |

9-Bromofluorene |

1940-57-4 | 98% | 5g |

$36.0 | 2024-07-21 | |

| Aaron | AR003O9G-250g |

9-Bromo-9H-fluorene |

1940-57-4 | 97% | 250g |

$831.00 | 2023-12-14 | |

| A2B Chem LLC | AB70312-1g |

9-Bromofluorene |

1940-57-4 | 98% | 1g |

$18.00 | 2024-04-20 |

9-Bromofluorene 関連文献

-

1. Mechanistic studies in strongly basic media. Part V. Kinetics and mechanism of bifluorenylidene formation from 2-substituted 9-halogenofluorenes in t-butyl alcoholD. Bethell,A. F. Cockerill,D. B. Frankham J. Chem. Soc. B 1967 1287

-

2. Mechanistic studies in strongly basic media. Part III. Bifluorenylidene formation from 9-bromo-9,9′-bifluorenylD. Bethell,A. F. Cockerill J. Chem. Soc. B 1966 917

-

Hamzé Almallah,Eric Brenner,Dominique Matt,Jack Harrowfield,Mohamad Jahjah,Akram Hijazi Dalton Trans. 2019 48 14516

-

4. New cyanofluorene derivatives as electron acceptors in semiconducting complexesGiuseppe Sbrana,Mirella Scotton,Leonardo Angeloni J. Chem. Soc. Perkin Trans. 2 1982 1611

-

5. 105. Kinetics and mechanism of the formation of bifluorenylidene from 9-bromofluorene in t-butyl alcoholD. Bethell J. Chem. Soc. 1963 666

-

Zhiqiang Lu,Yanzhi Li,Yi Ru,Shujian Yang,Chu Hao,Mengke Zuo,Rongkai Jiao,Weilong Wu,Yan Zhou,Hui Yao,Nianyu Huang,Yuqin Fu Chem. Commun. 2022 58 1215

-

7. 381. Substitution in polycyclic systems. Part I. The nitration of fluorene and 9-bromofluoreneS. V. Anantakrishnan,E. D. Hughes J. Chem. Soc. 1935 1607

-

Megan D. Hopkins,Garett L. Ozmer,Ryan C. Witt,Zachary C. Brandeburg,David A. Rogers,Claire E. Keating,Presley L. Petcoff,Robert J. Sheaff,Angus A. Lamar Org. Biomol. Chem. 2021 19 1133

-

Jitender M. Khurana,Sushma Chauhan,Golak C. Maikap Org. Biomol. Chem. 2003 1 1737

-

10. Mechanistic studies in strongly basic media. Part VII. Mechanism of the base-induced reaction of 9-bromofluorenes in t-butyl alcohol containing thiophenolD. Bethell,A. F. Cockerill,D. B. Frankham J. Chem. Soc. B 1970 1271

9-Bromofluoreneに関する追加情報

9-Bromofluorene: A Comprehensive Overview

9-Bromofluorene, also known as CAS No. 1940-57-4, is a highly studied aromatic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of fluorene, a bicyclic aromatic hydrocarbon, with a bromine atom substituted at the ninth position. The unique structure of 9-Bromofluorene makes it an interesting subject for research due to its electronic properties and potential for functionalization.

The synthesis of 9-Bromofluorene has been extensively explored in recent studies. One of the most common methods involves the bromination of fluorene using bromine in the presence of a catalyst, such as FeBr3. This reaction typically occurs under specific conditions to ensure high yield and purity. Researchers have also investigated alternative synthetic routes, including the use of microwave-assisted synthesis and other green chemistry approaches, to enhance efficiency and reduce environmental impact.

9-Bromofluorene exhibits unique electronic properties due to its extended conjugated system. These properties make it a valuable material in the field of optoelectronics. Recent studies have shown that 9-Bromofluorene can be used as a building block for organic semiconductors, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb and emit light in the visible spectrum makes it an ideal candidate for these applications.

In addition to its electronic properties, 9-Bromofluorene has been explored for its potential in sensing applications. Due to its high sensitivity to environmental changes, such as temperature and pH levels, researchers have developed sensors based on 9-Bromofluorene. These sensors demonstrate excellent selectivity and sensitivity, making them suitable for detecting various analytes in complex environments.

The latest research on 9-Bromofluorene has focused on its application in drug delivery systems. Scientists have found that the compound can be functionalized with bioactive molecules, enabling targeted drug delivery. This innovation has opened new avenues for personalized medicine and cancer therapy, where precise drug delivery is crucial for effectiveness.

9-Bromofluorene's versatility is further highlighted by its use in polymer science. Researchers have successfully incorporated 9-Bromofluorene into polymer networks, creating materials with enhanced mechanical and thermal stability. These polymers are being explored for use in high-performance composites and advanced coatings.

In conclusion, CAS No. 1940-57-4, or 9-Bromofluorene, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and functionalization techniques, positions it as a key material for future innovations in electronics, sensing, drug delivery, and polymer science.

1940-57-4 (9-Bromofluorene) 関連製品

- 2003043-11-4(Carbamic acid, N-[3-(2-methoxyacetyl)cyclopentyl]-, 1,1-dimethylethyl ester)

- 1352527-65-1(1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)

- 891105-29-6(N-(3-acetylphenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

- 901240-67-3(2-{2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)

- 1235679-22-7(3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)

- 1807176-15-3(Methyl 3-cyano-4,5-dichlorobenzoate)

- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)

- 2104932-06-9((2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one)

- 1207005-90-0(N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)

- 896337-03-4(2-{(3-chlorophenyl)methylsulfanyl}-8-methyl-4H-pyrido1,2-a1,3,5triazin-4-one)